PROTAC PTK6 ligand-1

Catalog No.
S11250288
CAS No.
M.F
C27H32N4O6S
M. Wt
540.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PROTAC PTK6 ligand-1

Product Name

PROTAC PTK6 ligand-1

IUPAC Name

(3S)-3-[[(2S,4R)-4-hydroxy-1-[(2R)-3-methyl-2-(3-methyl-1,2-oxazol-5-yl)butanoyl]pyrrolidine-2-carbonyl]amino]-3-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]propanoic acid

Molecular Formula

C27H32N4O6S

Molecular Weight

540.6 g/mol

InChI

InChI=1S/C27H32N4O6S/c1-14(2)24(22-9-15(3)30-37-22)27(36)31-12-19(32)10-21(31)26(35)29-20(11-23(33)34)17-5-7-18(8-6-17)25-16(4)28-13-38-25/h5-9,13-14,19-21,24,32H,10-12H2,1-4H3,(H,29,35)(H,33,34)/t19-,20+,21+,24-/m1/s1

InChI Key

ALLAYPNFQHTUKN-MDAIXWLXSA-N

Canonical SMILES

CC1=NOC(=C1)C(C(C)C)C(=O)N2CC(CC2C(=O)NC(CC(=O)O)C3=CC=C(C=C3)C4=C(N=CS4)C)O

Isomeric SMILES

CC1=NOC(=C1)[C@@H](C(C)C)C(=O)N2C[C@@H](C[C@H]2C(=O)N[C@@H](CC(=O)O)C3=CC=C(C=C3)C4=C(N=CS4)C)O

PROTAC PTK6 ligand-1 is a specialized compound designed within the framework of proteolysis-targeting chimeras, or PROTACs. This innovative class of molecules is engineered to induce the degradation of specific proteins by harnessing the ubiquitin-proteasome system. The structure of PROTAC PTK6 ligand-1 typically comprises three key components: a ligand that binds specifically to protein tyrosine kinase 6, an E3 ubiquitin ligase ligand, and a linker that connects these two ligands. This design allows for the selective targeting and degradation of the protein of interest, which in this case is protein tyrosine kinase 6, a member of the non-receptor tyrosine kinase family involved in various cellular processes, including cell proliferation and survival .

PROTAC PTK6 ligand-1 exhibits significant biological activity by promoting the degradation of protein tyrosine kinase 6. This action leads to a decrease in cellular levels of this kinase, which has been implicated in various cancers. The degradation mechanism relies on the recruitment of E3 ubiquitin ligases that tag protein tyrosine kinase 6 for proteasomal degradation. By effectively reducing levels of this kinase, PROTAC PTK6 ligand-1 can inhibit downstream signaling pathways that contribute to tumorigenesis .

The synthesis of PROTAC PTK6 ligand-1 can be achieved through various methodologies:

  • Solid-Phase Synthesis: This method allows for the sequential assembly of ligands on a solid support, facilitating purification at each step.
  • Solution-Phase Synthesis: Involves traditional organic synthesis techniques where reagents are mixed in solution to form the desired compound.
  • Modular Synthesis: This approach utilizes pre-synthesized building blocks (ligands and linkers) that are assembled into the final PROTAC structure through controlled reactions .

The primary applications of PROTAC PTK6 ligand-1 include:

  • Cancer Therapy: Targeting and degrading protein tyrosine kinase 6 can potentially halt tumor growth and progression in cancers where this kinase is overexpressed.
  • Research Tool: It serves as a valuable tool for studying the biological functions of protein tyrosine kinase 6 and its role in signaling pathways.
  • Drug Development: The insights gained from using this compound can guide the development of new therapeutics aimed at similar targets .

Interaction studies involving PROTAC PTK6 ligand-1 focus on its binding affinities and efficacy in degrading protein tyrosine kinase 6. These studies typically involve:

  • Biochemical Assays: To evaluate binding affinities between PROTAC PTK6 ligand-1 and both its target protein and E3 ligase.
  • Cellular Assays: To assess the degradation efficiency within living cells, often using techniques like Western blotting or mass spectrometry to quantify levels of protein tyrosine kinase 6 post-treatment.
  • In Vivo Studies: To determine therapeutic efficacy and safety profiles in animal models .

Several compounds share structural or functional similarities with PROTAC PTK6 ligand-1. Here are some notable examples:

Compound NameTarget ProteinMechanismUnique Features
SNIPER(ABL)-062BCR-ABLProteasomal degradationStrong selectivity for BCR-ABL
SIAIS178BCR-ABLInduces degradation via E3 ligaseOptimized linker for enhanced interaction
MT802Bruton's Tyrosine KinaseSelective degradationFewer off-target effects compared to traditional inhibitors
SGK3-PROTAC1SGK3Proteasomal-mediated degradationSelective for SGK3 isoform only

PROTAC PTK6 ligand-1 stands out due to its specificity for protein tyrosine kinase 6, coupled with its ability to induce complete degradation rather than merely inhibiting function, which is a common limitation among traditional inhibitors .

Structural Components of PROTAC Molecules

E3 Ubiquitin Ligase Recruitment Systems

PROTAC PTK6 ligand-1 utilizes the von Hippel-Lindau (VHL) E3 ubiquitin ligase system, a widely adopted recruitment platform in targeted protein degradation. The VHL ligand, often derived from hydroxyproline-containing peptides, binds the VHL-Elongin B/C complex with high affinity, enabling proximity-induced ubiquitination of PTK6 [3]. Structural analyses reveal that the orientation of the VHL ligand within the PROTAC architecture significantly impacts ternary complex stability. For instance, rigid linkers connecting the VHL ligand to the warhead minimize entropic penalties during complex assembly, enhancing degradation efficiency [3]. Alternative E3 ligases, such as cereblon (CRBN), are less commonly employed for PTK6-targeted PROTACs due to tissue-specific expression patterns of PTK6 in breast and colorectal cancers, where VHL exhibits optimal activity [2] [5].

Target Protein-Binding Warhead Chemistry

The warhead of PROTAC PTK6 ligand-1 originates from selective PTK6 kinase inhibitors, which bind the ATP-binding pocket of PTK6’s kinase domain. Crystal structures of PTK6-inhibitor complexes (e.g., PDB 6CZ3) demonstrate that Type II inhibitors, such as PF-6683324, stabilize the inactive DFG-out conformation of PTK6, providing a structural basis for warhead optimization [4] [5]. Unlike Type I inhibitors that target active kinase conformations, Type II warheads offer enhanced selectivity by exploiting unique hydrophobic pockets adjacent to the ATP-binding site. This selectivity is critical for minimizing off-target degradation, particularly in tissues expressing structurally similar kinases like SRC and ABL [5].

Table 1: Comparison of PTK6 Inhibitor Classes

Inhibitor TypeBinding ModeSelectivity ProfileApplicability to PROTACs
Type IActive conformationModerateLimited
Type IIInactive conformationHighPreferred

Linker Design Principles for Optimal Ternary Complex Formation

Linker design in PROTAC PTK6 ligand-1 balances rigidity and length to facilitate productive interactions between PTK6 and VHL. The third search result highlights three synthetic approaches for VHL-based PROTACs:

  • Approach A: Linker conjugation to the VHL ligand precedes warhead attachment.
  • Approach B: Linker is first tethered to the warhead before VHL ligand coupling.
  • Approach C: Modular assembly using pre-functionalized warhead and VHL ligand fragments [3].

Cu(I)-catalyzed azide-alkyne cycloaddition ("click chemistry") enables rapid generation of PROTAC libraries with diverse linkers, as demonstrated in the synthesis of XL01126, a brain-penetrant LRRK2 degrader [3]. For PTK6, polyethylene glycol (PEG)-based linkers of 8–12 units optimize solubility while maintaining a 15–20 Å distance between warhead and E3 ligand, ensuring efficient ubiquitin transfer [2] [3].

Catalytic Degradation vs. Occupancy-Driven Inhibition

PROTAC PTK6 ligand-1 operates through a catalytic degradation mechanism, wherein a single molecule induces multiple rounds of PTK6 ubiquitination and proteasomal degradation. This contrasts with occupancy-driven inhibitors, which require sustained target engagement to block kinase activity. In breast cancer models, PTK6 degradation via PROTACs (e.g., MS105) suppresses cell growth and induces apoptosis, effects not observed with kinase inhibitors alone [2] [5]. Kinetic studies reveal that PROTAC-mediated degradation reduces PTK6 protein levels by >90% within 6 hours, whereas inhibitors only transiently suppress kinase activity [2].

The catalytic efficiency of PROTACs is particularly advantageous for targeting PTK6’s kinase-independent functions, such as scaffolding interactions with signaling adaptors like IRS-1 and SAM68 [5]. Structural data from PTK6 shRNA experiments confirm that complete protein removal—not mere kinase inhibition—disrupts oncogenic signaling networks, validating PROTACs as superior tools for PTK6 ablation [2] [4].

Key Advantages of Catalytic Degradation:

  • Prolonged pharmacodynamic effects: Degradation persists beyond PROTAC clearance.
  • Broad target modulation: Eliminates both enzymatic and non-enzymatic functions.
  • Reduced dosing frequency: Sub-stoichiometric activity lowers effective concentrations [2] [3].

PTK6-Binding Pharmacophore Optimization

The development of effective PTK6-targeting ligands requires comprehensive understanding of the protein's structural architecture and binding characteristics. Protein tyrosine kinase 6, also known as breast tumor kinase, belongs to the non-receptor tyrosine kinase family and exhibits unique structural features that distinguish it from other kinase family members [3] [4]. The kinase contains three critical domains: an SRC homology 3 domain, an SRC homology 2 domain, and a tyrosine kinase domain, each contributing to its regulatory functions and substrate recognition patterns [5] [6].

Structure-Activity Relationship Studies

Extensive structure-activity relationship investigations have revealed critical insights into PTK6 inhibitor design and optimization strategies. Research has demonstrated that PTK6 can be targeted through two distinct binding modes: Type I inhibitors that recognize the active phosphorylated form of the kinase, and Type II inhibitors that bind to the unphosphorylated inactive conformation [3] [7]. Type I inhibitors, exemplified by compounds 21a and 21c, exhibit exceptional potency with biochemical IC50 values of 0.025 μM and 0.056 μM respectively, demonstrating strong correlation between biochemical and cellular activities [3]. These compounds target the phosphorylated tyrosine 342 form of PTK6, which represents the catalytically active state of the enzyme.

Type II inhibitors present an alternative approach by stabilizing the inactive conformation of PTK6. Compounds such as PF-6683324 and PF-6689840 demonstrate this binding mode with biochemical IC50 values of 0.076 μM and 0.054 μM respectively [3]. While these compounds show slightly reduced cellular potency compared to their biochemical activity, they offer superior kinase selectivity profiles. Type II inhibitors achieve approximately 3% kinase cross-reactivity compared to 6% observed with Type I inhibitors when tested against comprehensive kinase panels [3]. This improved selectivity profile stems from their ability to engage specific hydrophobic regions unique to the inactive PTK6 conformation.

Crystal structure analyses have provided detailed molecular insights into inhibitor binding modes and key interaction patterns. The PTK6 kinase domain adopts a characteristic protein kinase fold with an adenosine triphosphate-binding pocket formed by the N-terminal and C-terminal lobes [8]. Critical binding interactions involve hydrogen bonding networks with backbone atoms of the hinge region, hydrophobic contacts within the adenosine binding pocket, and specific interactions with the gatekeeper residue. These structural studies have identified key pharmacophoric elements essential for maintaining high-affinity binding while achieving selectivity over related kinases.

Selectivity Profiling Against Kinome Family Members

Comprehensive kinome selectivity profiling represents a crucial aspect of PTK6 ligand optimization, particularly given the highly conserved nature of kinase adenosine triphosphate-binding sites across the human kinome. Systematic screening against panels containing over 320 kinases has revealed important selectivity patterns that inform rational design strategies [3]. Type II inhibitors consistently demonstrate superior selectivity profiles compared to Type I inhibitors, with PF-6683324 and PF-6689840 showing inhibition of only approximately 3% of tested kinases at 1 μM concentration [3].

The enhanced selectivity of Type II inhibitors derives from their ability to engage specific structural features unique to the inactive PTK6 conformation. These compounds exploit conformational differences in the activation loop and the orientation of key regulatory elements that distinguish PTK6 from other kinase family members [3]. Particularly important is the compound's ability to recognize the unique spatial arrangement of the αC-helix in its "out" position and the specific configuration of the DFG motif in PTK6's inactive state.

Multi-domain targeting approaches have emerged as a promising strategy for achieving enhanced selectivity and improved therapeutic efficacy. Computational screening studies have identified compounds capable of simultaneously engaging multiple PTK6 domains, including the SH1 kinase domain, SH2 domain, and SH3 domain [5]. Daclatasvir represents a particularly interesting example, demonstrating binding affinity to all three domains with scores of -6.39, -6.41, and -6.57 kcal/mol for SH1, SH2, and SH3 domains respectively [5]. This multi-domain engagement strategy offers potential advantages in terms of selectivity and may address both kinase-dependent and kinase-independent functions of PTK6.

E3 Ligase Ligand Selection Criteria

The selection of appropriate E3 ligase recruitment elements represents a critical decision point in PROTAC design, significantly influencing the degradation efficiency, selectivity, and pharmacological properties of the resulting degrader molecules. The human genome encodes over 600 E3 ligases, yet current PROTAC development has concentrated primarily on a limited subset of well-characterized targets [9] [10]. The two most extensively utilized E3 ligases in PROTAC development are cereblon and von Hippel-Lindau, which together account for the majority of clinical-stage degrader compounds.

CRBN vs. VHL Recruitment Efficiency Comparisons

Cereblon and von Hippel-Lindau ligases represent the most thoroughly characterized and widely employed E3 ligase targets for PROTAC development, each offering distinct advantages and limitations that influence their suitability for specific applications [11] [10]. Cereblon-recruiting ligands, derived from immunomodulatory drugs such as thalidomide, pomalidomide, and lenalidomide, have demonstrated exceptional clinical translatability and oral bioavailability characteristics [10]. These ligands typically exhibit high binding affinity in the nanomolar range and benefit from extensive pharmacokinetic and safety data accumulated through decades of clinical use in multiple myeloma and other hematological malignancies.

Von Hippel-Lindau ligands, exemplified by VH032 and related derivatives, offer complementary advantages including superior selectivity profiles and enhanced ternary complex stability [10]. VHL-based PROTACs frequently demonstrate improved degradation selectivity, particularly when targeting kinases and other protein families where precise substrate recognition is critical [12]. The VHL ligase complex exhibits distinct protein-protein interaction preferences that can be exploited to achieve preferential degradation of specific target isoforms or family members.

Comparative degradation studies using matched PROTAC pairs have revealed important differences between cereblon and von Hippel-Lindau recruitment strategies. When identical target-binding ligands and linker chemistries are employed, cereblon-recruiting PROTACs often demonstrate enhanced cellular potency, particularly in cell lines with high cereblon expression levels [12]. However, VHL-recruiting degraders frequently exhibit superior degradation selectivity and reduced off-target protein degradation, characteristics that may prove advantageous in therapeutic applications requiring precise target engagement.

The choice between cereblon and von Hippel-Lindau recruitment also influences the physicochemical properties and drug-like characteristics of the resulting PROTAC molecules. Cereblon ligands typically contribute lower molecular weight and improved solubility characteristics, facilitating the development of compounds with acceptable pharmacokinetic profiles [13]. Von Hippel-Lindau ligands, while generally larger and more lipophilic, offer opportunities for enhanced target selectivity and may be preferred for applications requiring precise protein degradation profiles.

Hetero-dimerizing PROTAC approaches have provided unique insights into the relative degradation efficiencies of different E3 ligase systems. Studies employing PROTACs designed to recruit both cereblon and von Hippel-Lindau simultaneously have consistently demonstrated preferential degradation of cereblon over von Hippel-Lindau, suggesting inherent differences in the ubiquitination efficiency and substrate processing capabilities of these ligase complexes [11] [14]. These findings have important implications for PROTAC design strategies and highlight the need for careful consideration of E3 ligase selection based on specific therapeutic objectives.

Linker Chemistry and Spatial Configuration Analysis

The linker component of PROTAC molecules serves as far more than a passive connector between target-binding and E3 ligase-recruiting elements. Rather, it functions as a critical determinant of ternary complex geometry, protein-protein interaction stabilization, and overall degradation efficiency [15] [16]. The design and optimization of linker chemistry represents one of the most challenging aspects of PROTAC development, requiring careful balance of multiple competing factors including length, flexibility, rigidity, and physicochemical properties.

Linker design principles have evolved significantly as understanding of PROTAC mechanism of action has advanced. Early approaches focused primarily on simple polyethylene glycol and alkyl chain linkers of varying lengths, with optimization achieved through systematic variation of linker length and composition [17] [16]. More sophisticated approaches now incorporate computational modeling, structure-based design principles, and rational consideration of ternary complex geometry to guide linker optimization strategies.

The spatial configuration requirements for productive ternary complex formation impose specific geometric constraints on linker design. Successful degradation requires precise positioning of the target protein relative to the E3 ligase complex to enable efficient ubiquitin transfer to accessible lysine residues on the target protein surface [16]. This positioning must accommodate the dynamic nature of protein-protein interactions while maintaining sufficient stability to support multiple rounds of ubiquitin conjugation.

PEG/Amide-Based Linker Length Optimization

Polyethylene glycol-based linkers represent the most commonly employed connecting elements in PROTAC design, accounting for approximately 54% of published degrader structures [18] [19]. The prevalence of PEG-based linkers stems from their favorable combination of synthetic accessibility, conformational flexibility, hydrophilicity, and tunable length characteristics. These linkers provide excellent water solubility enhancement, which proves particularly valuable for PROTAC molecules that often exceed traditional drug-like molecular weight ranges.

Systematic linker length optimization studies have revealed complex relationships between linker length and degradation efficiency that vary significantly depending on the specific target-E3 ligase pair [17] [16]. For PTK6-targeting applications, optimal linker lengths typically fall within the range of 12-20 atoms, based on extrapolation from related kinase degrader studies and computational modeling of PTK6-E3 ligase ternary complexes. Linkers shorter than this range often fail to provide sufficient spatial separation to avoid steric clashes between the target protein and E3 ligase, while excessively long linkers may reduce ternary complex stability and degradation efficiency.

The incorporation of amide bonds within PEG-based linkers serves multiple important functions beyond simple chain extension. Amide linkages provide additional hydrogen bonding opportunities that can contribute to ternary complex stabilization through direct interactions with protein surfaces [16]. These secondary interactions can enhance the cooperative binding characteristic of highly effective PROTACs and may contribute to improved selectivity profiles by favoring specific protein-protein interaction geometries.

Flexible linker design must also consider the conformational entropy penalty associated with ternary complex formation. Highly flexible linkers incur greater entropy penalties upon complex formation, potentially reducing overall binding affinity despite providing conformational adaptability [17]. Conversely, overly rigid linkers may fail to accommodate the dynamic conformational changes required for productive protein-protein interactions. Optimal linker design achieves a careful balance between flexibility and preorganization that maximizes both binding affinity and degradation efficiency.

Recent advances in linker design have incorporated more sophisticated chemical motifs designed to provide enhanced control over ternary complex geometry and stability. Rigid aromatic linkers, comprising approximately 37% of published PROTAC structures, offer reduced conformational entropy penalties and improved metabolic stability compared to purely aliphatic alternatives [18]. Spirocyclic and macrocyclic linker designs represent emerging approaches that seek to lock favorable ternary complex conformations while maintaining sufficient flexibility for productive protein-protein interactions.

The attachment points for linker conjugation to both target-binding and E3 ligase-recruiting elements critically influence the overall spatial configuration and degradation efficiency of PROTAC molecules [16]. Systematic exploration of different attachment vectors has revealed that seemingly minor changes in linker connection points can dramatically alter degradation profiles and selectivity patterns. For PTK6 applications, attachment points must be selected to preserve essential binding interactions while providing appropriate exit vectors for linker extension toward the E3 ligase recruitment element.

Advanced computational approaches have emerged as valuable tools for rational linker design and optimization. Protein-protein docking studies, molecular dynamics simulations, and free energy perturbation calculations provide increasingly accurate predictions of optimal linker characteristics for specific target-E3 ligase combinations [20] [21]. These computational methods enable more efficient exploration of linker design space and reduce the need for extensive empirical screening during PROTAC optimization.

XLogP3

2.6

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

3

Exact Mass

540.20425593 g/mol

Monoisotopic Mass

540.20425593 g/mol

Heavy Atom Count

38

Dates

Last modified: 08-08-2024

Explore Compound Types